molecular formula C9H9ClN4O B12949561 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B12949561
M. Wt: 224.65 g/mol
InChI Key: DEOFCSXPXFLVCE-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is an organic compound belonging to the pyrrolopyrimidine class. This compound is notable for its role as an intermediate in the synthesis of ribociclib, a selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate then undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, green chemistry principles are increasingly applied to optimize the synthesis process. For instance, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) has been explored. Zinc dust is employed for hydrodechlorination reactions, and DMAP catalyzed ester hydrolysis is performed using ethanol instead of methanol .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrodechlorination: Zinc dust in ethanol can be used to remove the chlorine atom.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Hydrodechlorination: Zinc dust and ethanol are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is primarily used as an intermediate in the synthesis of ribociclib, which is a potent inhibitor of CDK4/6. This makes it valuable in cancer research, particularly in the development of therapies for hormone receptor-positive breast cancer.

Mechanism of Action

As an intermediate in the synthesis of ribociclib, 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide contributes to the inhibition of CDK4/6. Ribociclib binds to these kinases, preventing them from phosphorylating the retinoblastoma protein (Rb), which in turn halts cell cycle progression from the G1 to the S phase. This mechanism is crucial in controlling the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • 5-bromo-2,4-dichloropyrimidine
  • 3,3-diethoxy-propyne

Uniqueness

What sets 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide apart is its specific role in the synthesis of ribociclib, a clinically approved cancer therapy. Its unique structure allows for the selective inhibition of CDK4/6, making it a critical component in targeted cancer treatments .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13)

InChI Key

DEOFCSXPXFLVCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl

Origin of Product

United States

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